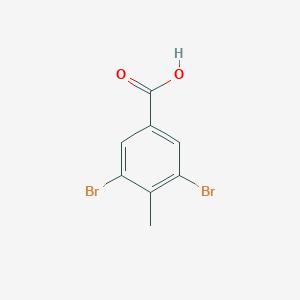

3,5-Dibromo-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCBUASMFSRONS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350004 | |

| Record name | 3,5-dibromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67973-32-4 | |

| Record name | 3,5-Dibromo-4-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67973-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dibromo-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of 3,5-Dibromo-4-methylbenzoic acid (CAS No. 67973-32-4), a halogenated aromatic carboxylic acid of interest in organic synthesis and medicinal chemistry.[1] This document outlines key physicochemical data, detailed experimental protocols for their determination, and a logical workflow for the synthesis and characterization of this compound.

Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. The presence of two bromine atoms on the benzene ring significantly influences its physical and chemical properties. The quantitative physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| Melting Point | 242°C | |

| Boiling Point | 374.6 ± 42.0 °C (Predicted) | |

| Density | 1.951 ± 0.06 g/cm³ (Predicted) | |

| pKa | 3.59 ± 0.10 (Predicted) | |

| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform. |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

This protocol is adapted from the bromination of related aromatic carboxylic acids and esters.[2][3] It involves the electrophilic aromatic substitution of 4-methylbenzoic acid.

Materials:

-

4-Methylbenzoic acid

-

Bromine (Br₂)

-

Iron powder (Fe) or Ferric Bromide (FeBr₃) as a catalyst

-

Glacial acetic acid

-

Sodium bisulfite solution

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylbenzoic acid in glacial acetic acid.

-

Add a catalytic amount of iron powder or ferric bromide to the solution.

-

From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.

-

After the addition is complete, continue stirring at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Gently heat the reaction mixture to reflux for a short period to ensure complete dibromination.

-

Cool the mixture to room temperature and pour it into a beaker of ice-cold water to precipitate the crude product.

-

Quench any excess bromine by adding sodium bisulfite solution until the color disappears.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

The melting point is determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the dry, crystalline this compound is finely powdered.

-

The powder is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Since the boiling point is high and the substance is a solid at room temperature, the provided value is a prediction. Experimental determination would require specialized equipment for high-temperature distillation under reduced pressure to prevent decomposition. A common laboratory method for determining the boiling point of a liquid is the Thiele tube method.

This protocol provides a qualitative assessment of solubility in various solvents.

Procedure:

-

Add approximately 10-20 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, diethyl ether, chloroform) in small portions.

-

After each addition, vigorously shake or vortex the test tube for 30 seconds.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent mixture, typically water with a co-solvent like ethanol to ensure solubility.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid, a halogenated aromatic carboxylic acid. The document details its chemical structure, physicochemical properties, a proposed synthesis protocol, and expected spectroscopic data. Furthermore, it explores the potential biological activities and applications in drug development based on the broader class of substituted benzoic acids.

Chemical Structure and Properties

This compound, also known as 3,5-Dibromo-p-toluic acid, is a derivative of benzoic acid with two bromine atoms at positions 3 and 5, and a methyl group at position 4 of the benzene ring. Its chemical structure is presented below.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point is an experimentally determined value, the boiling point, density, and pKa are predicted values.

| Property | Value |

| Molecular Formula | C₈H₆Br₂O₂ |

| Molecular Weight | 293.94 g/mol |

| CAS Number | 67973-32-4 |

| Melting Point | 242°C[1] |

| Boiling Point (Predicted) | 374.6 ± 42.0 °C[1] |

| Density (Predicted) | 1.951 ± 0.06 g/cm³[1] |

| pKa (Predicted) | 3.59 ± 0.10[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 4-methylbenzoic acid (p-toluic acid). The methyl group is an ortho-, para-director; therefore, the bromine atoms are directed to the positions ortho to the methyl group (positions 3 and 5), which are also meta to the deactivating carboxylic acid group.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

The following is a proposed experimental protocol for the synthesis of this compound, adapted from general procedures for the bromination of aromatic compounds.

Materials:

-

4-Methylbenzoic acid (p-toluic acid)

-

Bromine

-

Glacial acetic acid

-

Iron powder (catalyst)

-

Sodium bisulfite solution

-

Ethanol

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methylbenzoic acid in glacial acetic acid.

-

Add a catalytic amount of iron powder to the solution.

-

From the dropping funnel, add a stoichiometric amount of bromine dissolved in glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled.

-

After the addition is complete, heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

-

Quench any unreacted bromine by adding a small amount of sodium bisulfite solution until the color disappears.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Spectroscopic Data

| Spectroscopy | Expected Features |

| ¹H NMR | A singlet for the methyl protons, a singlet for the two equivalent aromatic protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals for the methyl carbon, the carboxylic carbon, and the four distinct aromatic carbons (quaternary and protonated). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid, a C=O stretch, C-Br stretches, and aromatic C-H and C=C stretches. |

| Mass Spectrometry | A molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio). |

Potential Biological Activities and Applications in Drug Development

Substituted benzoic acids are a well-established class of compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. While specific biological data for this compound is limited, its structural features suggest potential for various therapeutic applications.

Anticancer Activity

Numerous benzoic acid derivatives have been investigated for their potential as anticancer agents.[2] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some substituted benzoic acids have been shown to inhibit protein tyrosine kinases, which are crucial for cell growth, proliferation, and survival.[3]

Caption: A representative signaling pathway of a Receptor Tyrosine Kinase (RTK).

Enzyme Inhibition

The substituted benzoic acid scaffold can serve as a pharmacophore for interacting with the active sites of various enzymes.[4] The nature and position of the substituents on the aromatic ring play a crucial role in determining the inhibitory potency and selectivity. The bromine atoms on this compound can enhance binding to target proteins through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Antimicrobial Activity

Halogenated aromatic compounds are known to exhibit antimicrobial properties. The presence of two bromine atoms in this compound suggests that it could be explored for its potential as an antibacterial or antifungal agent.

References

An In-depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid (CAS: 67973-32-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-4-methylbenzoic acid (CAS: 67973-32-4), a halogenated aromatic carboxylic acid. Due to the limited availability of detailed experimental data for this specific compound, this document combines known physicochemical properties with inferred methodologies and potential applications based on structurally related compounds. It is intended to serve as a foundational resource to stimulate and guide further research and development. This guide includes tabulated physical and chemical data, a proposed synthesis protocol, and a discussion of potential, albeit hypothesized, applications in drug discovery, supported by visualizations of the synthetic workflow and potential areas of biological investigation.

Introduction

This compound, also known as 3,5-Dibromo-p-toluic acid, is a substituted aromatic compound with the chemical formula C₈H₆Br₂O₂.[1] Its structure, featuring a benzoic acid core with two bromine atoms ortho to the carboxylic acid group and a methyl group para to it, makes it a molecule of interest as an intermediate in organic synthesis.[1] The presence and position of the bromine atoms and the methyl group are expected to significantly influence the molecule's physicochemical properties and reactivity. While it is primarily recognized as a synthetic intermediate, the structural motifs present in this compound are found in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry.[2][3] This guide aims to consolidate the available information and provide a framework for its further investigation.

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its methyl ester are summarized in the tables below. It is important to note that some of the data for the parent acid are predicted, while more experimental data is available for its methyl ester derivative.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source |

| Molecular Formula | C₈H₆Br₂O₂ | [1] |

| Molecular Weight | 293.94 g/mol | [1] |

| CAS Number | 67973-32-4 | [1] |

| Appearance | Solid (predicted) | |

| Melting Point | 242 °C | [4] |

| Boiling Point | 374.6 °C at 760 mmHg (predicted) | [4] |

| Density | 1.951 g/cm³ (predicted) | [4] |

| Solubility | Poorly soluble in water; Soluble in ethanol, ether, and chloroform (inferred from general solubility of benzoic acid derivatives).[5] | |

| XLogP3 | 3.2 |

Table 2: Properties of Methyl 3,5-dibromo-4-methylbenzoate

| Property | Value | Source |

| Molecular Formula | C₉H₈Br₂O₂ | [6] |

| Molecular Weight | 307.97 g/mol | [6] |

| CAS Number | 74896-66-5 | [6] |

| XLogP3-AA | 3.5 | [6] |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is based on the general principles of electrophilic aromatic substitution, specifically the bromination of an activated benzene ring. The methyl group in 4-methylbenzoic acid is an ortho-, para-director. Since the para position is blocked, bromination is expected to occur at the ortho positions relative to the methyl group (positions 3 and 5).

Materials:

-

4-methylbenzoic acid (p-toluic acid)

-

Bromine (Br₂)

-

Iron powder (Fe) or anhydrous iron(III) bromide (FeBr₃) as a catalyst

-

Glacial acetic acid

-

Sodium bisulfite solution (10% w/v)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 4-methylbenzoic acid in glacial acetic acid.

-

Add a catalytic amount of iron powder or anhydrous iron(III) bromide to the solution.

-

From the dropping funnel, add a stoichiometric amount of bromine (2.2 equivalents) dissolved in a small amount of glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a moderate reaction rate.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

To ensure the completion of the dibromination, gently heat the reaction mixture to reflux for a short period.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the crude product.

-

Quench any unreacted bromine by adding a 10% sodium bisulfite solution until the reddish-brown color disappears.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water to remove acetic acid and any inorganic impurities.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

Mandatory Visualizations

Experimental Workflow

Caption: Proposed workflow for the synthesis and purification of this compound.

Hypothesized Areas of Application

Caption: Hypothesized applications of this compound based on its structural features.

Potential Applications in Drug Development (Hypothetical)

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, by examining structurally related benzoic acid derivatives, we can infer potential areas for its application in drug discovery and development.[2][12]

-

Antimicrobial Agents: The presence of halogen atoms, particularly bromine, on an aromatic ring can confer significant antimicrobial properties.[2] Brominated phenols and related compounds have demonstrated potent antibacterial and antifungal activities. Therefore, it is plausible that this compound and its derivatives could be investigated for their potential as antimicrobial agents.

-

Anticancer Agents: The benzoic acid scaffold is a common feature in numerous anticancer drugs.[13][14] Derivatives of benzoic acid have been explored as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The structure of this compound could serve as a starting point for the synthesis of novel kinase inhibitors.

-

Anti-inflammatory Agents: Benzoic acid derivatives have also been investigated for their anti-inflammatory properties.[3][15] The structural features of this compound could be exploited to develop novel anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators.

It is crucial to emphasize that these potential applications are speculative and based on the biological activities of structurally similar compounds. Empirical testing is necessary to confirm these hypotheses.

Conclusion

This compound is a chemical compound with established physicochemical properties, primarily serving as an intermediate in organic synthesis. While direct biological data is scarce, its structural similarity to other biologically active benzoic acid derivatives suggests that it may be a valuable scaffold for the development of new therapeutic agents. This technical guide provides a foundation for researchers by consolidating the known data, proposing a detailed synthetic protocol, and outlining potential avenues for future investigation in medicinal chemistry. Further experimental validation of the proposed synthesis and biological activities is essential to unlock the full potential of this compound.

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. 67973-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Methyl 3,5-dibromo-4-methylbenzoate | C9H8Br2O2 | CID 624016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. datapdf.com [datapdf.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. globalresearchonline.net [globalresearchonline.net]

Spectroscopic and Physicochemical Characterization of 3,5-Dibromo-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 3,5-dibromo-4-methylbenzoic acid. The information is compiled to support its use as an intermediate in organic synthesis and for the development of novel compounds.[1] This document details key analytical data and outlines relevant experimental protocols for its synthesis and characterization.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid.[1] A summary of its key physicochemical properties is presented below, which is essential for its identification and handling.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2] |

| Molecular Weight | 293.94 g/mol | [1][2] |

| CAS Number | 67973-32-4 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 242 °C | [4] |

| Alternate Names | 3,5-Dibromo-p-toluic acid | [1][2] |

| Solubility | Soluble in methanol, ethanol, and DMSO | [3] |

Spectroscopic Data

The structural elucidation of this compound is accomplished through the combined application of several spectroscopic methods. Each technique provides complementary information to confirm the molecule's structure and functional groups.[5]

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to the carboxylic acid proton, two aromatic protons, and the methyl group protons. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, four distinct aromatic carbons, and the methyl carbon. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H (broad, carboxylic acid), C=O, C-O, and C-Br stretches.[6] |

| Mass Spectrometry (MS) | A molecular ion peak with a characteristic isotopic pattern due to the two bromine atoms. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum is expected to show three distinct signals: a singlet for the two equivalent aromatic protons, a singlet for the three methyl protons, and a broad singlet for the acidic carboxylic proton.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum of this compound is anticipated to display signals corresponding to the carboxylic acid carbon, the four unique carbons of the benzene ring, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show the following characteristic absorption bands, similar to related benzoic acid derivatives[6]:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700 cm⁻¹.[6]

-

C-O Stretch: An absorption band around 1250 cm⁻¹.[6]

-

C-Br Stretch: A signal in the range of 600-700 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound.[5] For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a characteristic triplet (M, M+2, M+4).

Experimental Protocols

Synthesis of this compound

The laboratory synthesis of this compound can be adapted from the electrophilic bromination of related aromatic compounds.[3]

Materials:

-

4-methylbenzoic acid

-

Bromine

-

Glacial acetic acid

-

Anhydrous iron(III) bromide (FeBr₃)

-

10% Sodium thiosulfate solution

-

Ethanol

Procedure:

-

Dissolve 4-methylbenzoic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.[3]

-

Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[3]

-

From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.[3]

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[3] The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

-

Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.[3]

-

Quench the excess bromine by adding a 10% sodium thiosulfate solution until the color disappears.[3]

-

Collect the precipitated solid by vacuum filtration and wash it with cold water.[3]

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

NMR Sample Preparation

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tube

-

Tetramethylsilane (TMS) as an internal standard (optional)

Procedure:

-

Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.[6]

-

If required, a small amount of tetramethylsilane (TMS) can be added to serve as an internal reference standard (δ 0.00 ppm).[6]

-

The sample is then ready for analysis in an NMR spectrometer. Standard acquisition parameters typically include a spectral width of -2 to 14 ppm and a relaxation delay of 1-5 seconds.[6]

Visualizations

The following diagrams illustrate the synthesis workflow and the logical process for the structural elucidation of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for structural elucidation via spectroscopy.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,5-Dibromo-4-methylbenzoic Acid

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Dibromo-4-methylbenzoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's proton environments, predicted spectral data, and the experimental protocols for acquiring such data.

Molecular Structure and Proton Environments

This compound possesses a highly symmetrical structure with three distinct proton environments, which simplifies its ¹H NMR spectrum. The key proton groups are:

-

Aromatic Protons (H-2/H-6): These two protons are chemically equivalent due to the molecule's symmetry. They are situated ortho to the carboxylic acid group and meta to the methyl group.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent.

-

Carboxylic Acid Proton (-COOH): This is a single, acidic proton.

The substituents on the benzene ring—two bromine atoms, a methyl group, and a carboxylic acid group—exert significant electronic effects that influence the chemical shifts of the aromatic protons. The bromine atoms and the carboxylic acid group are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield. Conversely, the methyl group is electron-donating, causing a shielding effect and an upfield shift for protons in its vicinity.

13C NMR Analysis of 3,5-Dibromo-4-methylbenzoic acid: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3,5-Dibromo-4-methylbenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document details predicted spectral data, experimental protocols, and a logical workflow for the analysis of this compound.

Predicted 13C NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for this compound, the following chemical shifts are predicted based on the analysis of related structures, including benzoic acid and various brominated derivatives. The substituent effects of the bromine and methyl groups on the aromatic ring are considered in these estimations.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C1 (ipso-COOH) | ~133 | Singlet |

| C2/C6 (ortho to COOH) | ~138 | Singlet |

| C3/C5 (ipso-Br) | ~124 | Singlet |

| C4 (ipso-CH3) | ~135 | Singlet |

| COOH | ~170 | Singlet |

| CH3 | ~20 | Singlet |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Experimental Protocols

A standard protocol for acquiring a 13C NMR spectrum of a solid sample like this compound is outlined below. This procedure can be adapted for solution-state NMR if the compound is sufficiently soluble in a suitable deuterated solvent.

I. Sample Preparation (Solid-State NMR)

-

Sample Packing : The solid sample of this compound is carefully packed into a solid-state NMR rotor (typically zirconia). The amount of sample required will depend on the rotor size, but generally, a few tens of milligrams are sufficient.

-

Rotor Capping : The rotor is securely capped to contain the sample during high-speed spinning.

II. Sample Preparation (Solution-State NMR)

-

Solvent Selection : Choose a suitable deuterated solvent in which this compound is soluble. Common choices include deuterated chloroform (CDCl3), dimethyl sulfoxide (DMSO-d6), or methanol (CD3OD).[1]

-

Dissolution : Accurately weigh approximately 50-100 mg of the compound and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2]

-

Transfer : Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.[1][2]

-

Internal Standard : Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

III. 13C NMR Data Acquisition (Solid-State)

-

Instrumentation : The analysis is performed on a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.

-

Magic Angle Spinning (MAS) : The sample is spun at a high rotation speed (typically 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain narrower lines.

-

Cross-Polarization (CP) : A cross-polarization pulse sequence is commonly used to enhance the signal of the low-abundance 13C nuclei by transferring magnetization from the more abundant 1H nuclei.[4]

-

High-Power Decoupling : High-power proton decoupling is applied during the acquisition of the 13C signal to remove scalar couplings between 13C and 1H, resulting in a spectrum of singlets.[5]

-

Acquisition Parameters :

-

Pulse Sequence : Cross-Polarization Magic Angle Spinning (CPMAS).

-

Contact Time : Optimized for the specific sample, typically in the range of 1-5 ms.

-

Recycle Delay : A delay of 2-5 seconds between scans is used to allow for nuclear spin relaxation.

-

Number of Scans : A large number of scans (hundreds to thousands) are typically accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of 13C.

-

IV. 13C NMR Data Acquisition (Solution-State)

-

Instrumentation : The analysis is performed on a high-resolution solution-state NMR spectrometer.

-

Shimming : The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.[1]

-

Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used.[1]

-

Spectral Width : Typically set to 0-220 ppm.[1]

-

Acquisition Time : Generally 1-2 seconds.[1]

-

Relaxation Delay : A delay of 2 seconds is common, but may need to be increased for quaternary carbons.[1]

-

Number of Scans : A significant number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[1]

-

V. Data Processing

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing : The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shifts are referenced to a known standard. For solid-state NMR, adamantane is a common external standard, with its two peaks at 38.48 ppm and 29.45 ppm.[4] For solution-state NMR, the residual solvent peak or TMS is used for referencing.[1]

Logical Workflow of 13C NMR Analysis

The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.

Caption: Logical workflow for 13C NMR analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nmr spectroscopy for solids | Bruker [bruker.com]

Mass spectrometry of 3,5-Dibromo-4-methylbenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry of 3,5-Dibromo-4-methylbenzoic Acid

Introduction

This compound (also known as 3,5-Dibromo-p-toluic acid) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₆Br₂O₂.[1][2] Its molecular weight is 293.94 g/mol .[1][2] Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of this compound, providing precise information on its molecular weight, elemental composition, and fragmentation patterns. This guide details the expected mass spectrometric behavior of this compound under various ionization conditions, provides generalized experimental protocols, and presents key data in a structured format for researchers, scientists, and drug development professionals.

Ionization Techniques for Analysis

The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound. The two most common and suitable methods are Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (EI): A hard ionization technique that involves bombarding the molecule with high-energy electrons. This method typically induces extensive fragmentation, providing rich structural information. EI is well-suited for identifying the compound through its characteristic fragmentation pattern and is often used with Gas Chromatography (GC-MS) or a direct insertion probe.

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution.[3] For carboxylic acids, ESI is typically performed in negative ion mode, which leads to the formation of a deprotonated molecular ion, [M-H]⁻, with minimal fragmentation.[4][5] This is highly effective for confirming the molecular weight.

Electron Ionization (EI) Mass Spectrometry and Fragmentation Analysis

Under electron ionization, this compound is expected to produce a complex mass spectrum characterized by a distinct molecular ion peak and several key fragment ions.

Molecular Ion and Isotopic Pattern

The molecular ion (M⁺˙) peak for this compound will appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A critical diagnostic feature will be the isotopic pattern caused by the presence of two bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, the molecular ion will appear as a triplet of peaks:

-

M⁺˙: (containing two ⁷⁹Br atoms) at m/z ≈ 292

-

(M+2)⁺˙: (containing one ⁷⁹Br and one ⁸¹Br) at m/z ≈ 294

-

(M+4)⁺˙: (containing two ⁸¹Br atoms) at m/z ≈ 296

The relative intensities of these peaks will be approximately 1:2:1. This characteristic pattern is a definitive indicator for the presence of two bromine atoms in the ion.[6]

Predicted Fragmentation Pathway

Aromatic carboxylic acids undergo predictable fragmentation pathways in EI-MS.[7] The primary fragmentation events for this compound are expected to be the loss of the hydroxyl and carboxyl groups, followed by further fragmentation of the aromatic ring.

-

Loss of a Hydroxyl Radical (-•OH): A common fragmentation for carboxylic acids is the cleavage of the C-OH bond, resulting in the formation of a stable acylium ion.[8][9] This ion is often the base peak in the spectrum of benzoic acids.[9]

-

[C₈H₆Br₂O₂]⁺˙ → [C₈H₅Br₂O]⁺ + •OH (Loss of 17 Da)

-

-

Loss of a Carboxyl Radical (-•COOH): The entire carboxylic acid group can be lost, leading to the formation of a dibromotoluene radical cation.

-

[C₈H₆Br₂O₂]⁺˙ → [C₇H₅Br₂]⁺ + •COOH (Loss of 45 Da)

-

-

Decarbonylation of the Acylium Ion: The acylium ion formed in step 1 can subsequently lose a molecule of carbon monoxide (CO).

-

[C₈H₅Br₂O]⁺ → [C₇H₅Br₂]⁺ + CO (Loss of 28 Da)

-

-

Loss of Bromine: Fragmentation can also involve the loss of one or both bromine atoms from the molecular ion or subsequent fragment ions.

Data Presentation: Predicted EI-MS Fragments

The following table summarizes the key ions anticipated in the EI mass spectrum of this compound. The m/z values are calculated using the lightest isotopes (¹²C, ¹H, ¹⁶O, ⁷⁹Br).

| m/z (approx.) | Proposed Ion Structure | Formula | Notes |

| 292, 294, 296 | 3,5-Dibromo-4-methylbenzoyl cation (Molecular Ion) | [C₈H₆Br₂O₂]⁺˙ | Characteristic 1:2:1 isotopic pattern. |

| 275, 277, 279 | [M - OH]⁺ | [C₈H₅Br₂O]⁺ | Likely the base peak. Shows a 1:2:1 isotopic pattern. |

| 247, 249, 251 | [M - COOH]⁺ or [[M-OH] - CO]⁺ | [C₇H₅Br₂]⁺ | Formed by two possible pathways. Shows a 1:2:1 isotopic pattern. |

| 196, 198 | [[M - COOH] - Br]⁺ | [C₇H₅Br]⁺ | Loss of one bromine atom. Shows a 1:1 isotopic pattern. |

Visualization: EI Fragmentation Pathway

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) Mass Spectrometry

ESI-MS is ideal for confirming the molecular weight of this compound with high accuracy and sensitivity.

-

Negative Ion Mode (-ESI): This is the preferred mode for carboxylic acids. The molecule readily loses a proton to form the [M-H]⁻ ion. The resulting spectrum is typically clean, with the base peak corresponding to the deprotonated molecule. The characteristic 1:2:1 bromine isotopic pattern will be observed at m/z ≈ 291, 293, and 295.

-

Positive Ion Mode (+ESI): In positive ion mode, adduct formation is possible, most commonly with sodium to form an [M+Na]⁺ ion. This would appear as an isotopic cluster at m/z ≈ 315, 317, and 319.

Experimental Protocols

The following are detailed, generalized methodologies for the mass spectrometric analysis of this compound.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation:

-

Weigh approximately 0.1-1.0 mg of solid this compound.

-

Place the solid sample into a clean glass capillary tube for use with a direct insertion probe (DIP).

-

-

Instrumentation:

-

Utilize a mass spectrometer (e.g., quadrupole, magnetic sector, or time-of-flight) equipped with an EI source.

-

-

Instrument Parameters:

-

Ionization Energy: 70 eV (standard).

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments and the molecular ion.

-

Sample Introduction: Insert the DIP into the vacuum lock. Gradually heat the probe (e.g., from 50 °C to 250 °C at a rate of 20 °C/min) to facilitate sample volatilization into the ion source.

-

-

Data Acquisition:

-

Acquire spectra continuously as the probe temperature increases.

-

Average the spectra across the peak of the total ion chromatogram (TIC) to obtain the final mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion triplet (M⁺˙, M+2, M+4).

-

Identify and assign structures to the major fragment ions based on their m/z values and isotopic patterns.

-

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

-

-

Instrumentation:

-

Utilize a mass spectrometer (e.g., quadrupole, ion trap, Orbitrap, or Q-TOF) equipped with an ESI source.

-

Couple the ESI source to a liquid chromatography (LC) system or a syringe pump for direct infusion (flow injection analysis).

-

-

Instrument Parameters (Negative Ion Mode):

-

Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid or ammonium hydroxide to facilitate ionization.

-

Flow Rate: 0.2-0.4 mL/min (for LC) or 5-10 µL/min (for direct infusion).

-

Capillary Voltage: -3.0 to -4.5 kV.

-

Nebulizing Gas (N₂) Pressure: 30-40 psi.

-

Drying Gas (N₂) Flow: 5-10 L/min.

-

Drying Gas Temperature: 300-350 °C.

-

Mass Range: Scan from m/z 100 to 500.

-

-

Data Acquisition:

-

Inject the sample into the instrument. If using LC, acquire data across the elution profile. For direct infusion, acquire data for 1-2 minutes.

-

-

Data Analysis:

-

Extract the mass spectrum for the [M-H]⁻ ion.

-

Confirm the molecular weight and verify the 1:2:1 isotopic pattern at m/z ≈ 291, 293, 295.

-

Mandatory Visualization: General Experimental Workflow

Caption: General workflow for mass spectrometric analysis.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Crystal Structure of 3,5-Dibromo-4-methylbenzoic Acid and Its Derivatives: A Technical Guide

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and potential biological relevance of 3,5-Dibromo-4-methylbenzoic acid and its derivatives. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and structured data to facilitate further investigation and application of these compounds.

Introduction

This compound and its analogues are halogenated aromatic compounds that serve as versatile intermediates in organic synthesis. The presence of bromine atoms and a carboxylic acid group on the benzene ring imparts unique physicochemical properties, making them valuable building blocks for the development of novel pharmaceutical agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within their crystal lattices is crucial for structure-based drug design and for predicting their chemical behavior. This guide focuses on the crystallographic analysis of a key derivative, Methyl 3,5-dibromo-4-methylbenzoate, for which detailed structural data is available.

Crystal Structure Analysis of Methyl 3,5-dibromo-4-methylbenzoate

The crystal structure of Methyl 3,5-dibromo-4-methylbenzoate was determined by single-crystal X-ray diffraction.[1] The molecule is reported to be essentially planar.[1]

Crystallographic Data

The crystallographic data for Methyl 3,5-dibromo-4-methylbenzoate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 774384.[2] A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for Methyl 3,5-dibromo-4-methylbenzoate

| Parameter | Value |

| Chemical Formula | C₉H₈Br₂O₂ |

| Formula Weight | 307.97 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (7) |

| b (Å) | 14.5678 (10) |

| c (Å) | 7.3456 (5) |

| α (°) | 90 |

| β (°) | 109.345 (3) |

| γ (°) | 90 |

| Volume (ų) | 1022.12 (12) |

| Z | 4 |

| Density (calculated) | 2.000 Mg/m³ |

| Absorption Coefficient (mm⁻¹) | 7.965 |

| F(000) | 592 |

| Temperature (K) | 150(2) |

| Radiation | MoKα (λ = 0.71073 Å) |

| R-factor (%) | 3.3 |

| wR-factor (%) | 6.5 |

Data sourced from Saeed, A. et al. (2010).[1]

Molecular Geometry and Intermolecular Interactions

In the crystal structure of Methyl 3,5-dibromo-4-methylbenzoate, the molecule is noted to be nearly planar, with a root-mean-square deviation of 0.0652 Å from the mean plane of the non-hydrogen atoms.[1] The crystal packing is stabilized by weak intermolecular interactions, including C-H···Br and C-H···O hydrogen bonds, as well as O···Br contacts.[1] These interactions link adjacent molecules, forming layers within the crystal lattice.[1]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound derivatives.

Synthesis of Methyl 3,5-dibromo-4-methylbenzoate

The synthesis of Methyl 3,5-dibromo-4-methylbenzoate can be achieved through the bromination of methyl 4-methylbenzoate.[1]

Materials:

-

Methyl 4-methylbenzoate

-

Bromine

-

Iron powder (catalyst)

-

Methanol

-

Nitrogen atmosphere

Procedure:

-

Dissolve methyl 4-methylbenzoate in a suitable solvent under a nitrogen atmosphere.

-

Add a catalytic amount of iron powder.

-

Slowly add bromine to the reaction mixture over a period of 45 minutes.

-

Stir the mixture for 30 minutes at room temperature, followed by heating at 80 °C for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Add cold methanol to the mixture and stir overnight.

-

Filter the crude product and wash with cold methanol.

-

Recrystallize the crude product from methanol at 10 °C to obtain colorless crystals of Methyl 3,5-dibromo-4-methylbenzoate.[1]

Synthesis and Purification of 3,5-Dibromo-4-methoxybenzoic Acid

A related derivative, 3,5-Dibromo-4-methoxybenzoic acid, can be synthesized by the electrophilic bromination of 4-methoxybenzoic acid.[3]

Materials:

-

4-methoxybenzoic acid

-

Glacial acetic acid

-

Anhydrous iron(III) bromide (FeBr₃)

-

Bromine

-

10% Sodium thiosulfate solution

-

Ethanol

Procedure:

-

Dissolve 4-methoxybenzoic acid in glacial acetic acid.

-

Add a catalytic amount of anhydrous iron(III) bromide.

-

Add a solution of bromine in glacial acetic acid dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cool the mixture and pour it into cold water.

-

Quench excess bromine with a 10% sodium thiosulfate solution.

-

Collect the precipitate by vacuum filtration and wash with cold water.[3]

-

For purification, dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to facilitate crystallization, then place it in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.[3]

Logical Workflow for Synthesis and Structural Analysis

As specific signaling pathways for this compound and its derivatives are not well-documented in the current literature, the following diagram illustrates a general experimental workflow for the synthesis, purification, and structural characterization of these compounds.

Conclusion

This technical guide has summarized the available crystallographic data for Methyl 3,5-dibromo-4-methylbenzoate, a key derivative of this compound. The detailed experimental protocols for the synthesis of this and related compounds provide a practical foundation for researchers. While the biological activities and specific signaling pathways of these particular molecules remain an area for further exploration, the structural insights and synthetic methodologies presented here are essential for advancing the study of halogenated benzoic acid derivatives in medicinal chemistry and materials science.

References

An In-depth Technical Guide on the Natural Occurrence of Brominated Benzoic Acids in Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, isolation, and characterization of brominated benzoic acids and related brominated compounds from marine sponges. Marine sponges are a rich source of structurally diverse and biologically active secondary metabolites, with halogenated compounds, particularly those containing bromine, being a significant class.[1][2] While brominated tyrosine derivatives are more extensively studied, brominated benzoic acids represent a noteworthy subclass of metabolites with potential pharmacological applications.[3][4]

Natural Occurrence of Brominated Benzoic Acids

Brominated benzoic acids have been identified as natural constituents in marine sponges, although they are less frequently reported than other brominated alkaloids. The most well-documented example is 3,5-Dibromo-4-methoxybenzoic acid, which has been isolated from marine sponges of the genera Amphimedon and Psammaplysilla.[3] Sponges of the order Verongida are particularly known for their production of a wide array of brominated metabolites.[1][5] These compounds are believed to play a role in chemical defense mechanisms for the sponge.[6]

While detailed quantitative data for brominated benzoic acids specifically is scarce in the literature, the broader class of brominated compounds can be found in significant quantities within certain sponge species.[3][5] The concentration and diversity of these compounds can vary based on geographical location and environmental factors.[7]

Table 1: Occurrence of a Brominated Benzoic Acid in Marine Sponges

| Compound Name | Sponge Species | Reference |

| 3,5-Dibromo-4-methoxybenzoic acid | Amphimedon sp. | [3] |

| 3,5-Dibromo-4-methoxybenzoic acid | Psammaplysilla purpurea | [3] |

Note: Detailed quantitative data on the yield of these specific compounds from the raw sponge material is not widely reported in the available scientific literature.[3]

Experimental Protocols

The isolation and characterization of brominated benzoic acids from marine sponges follow a general workflow common in marine natural product chemistry. The following protocols are a composite of standard practices described in the literature for the extraction of brominated compounds.[3][8]

2.1. Extraction and Isolation

A generalized workflow for the extraction and isolation of brominated metabolites from marine sponges is depicted below. This process typically involves initial extraction with organic solvents, followed by partitioning and chromatographic separation to isolate pure compounds.

Detailed Methodologies:

-

Sample Collection and Preparation: Sponge samples are collected and, to prevent degradation of secondary metabolites, are typically frozen immediately. Prior to extraction, the samples are lyophilized (freeze-dried) to remove water and then ground into a fine powder to increase the surface area for solvent extraction.

-

Extraction: The powdered sponge material is exhaustively extracted with a sequence of organic solvents, often starting with a mixture of methanol (MeOH) and dichloromethane (DCM). This is typically done at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction of the metabolites. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common partitioning scheme involves suspending the crude extract in water or a water/methanol mixture and sequentially extracting with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This results in several fractions enriched with compounds of different polarities.

-

Chromatographic Separation: Each fraction is then subjected to various chromatographic techniques to isolate individual compounds.

-

Column Chromatography (CC): Fractions are often first separated using column chromatography with stationary phases like silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity.

-

High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified using HPLC, often with a reversed-phase column (e.g., C18). This technique provides higher resolution and is crucial for obtaining pure compounds.

-

2.2. Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) is a key indicator for the presence and number of bromine atoms in the molecule.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H NMR, 13C NMR, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall structure of the molecule. For brominated aromatic compounds, the characteristic chemical shifts and coupling patterns in the 1H NMR spectrum are particularly informative.[1]

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in the molecule (e.g., carbonyls, hydroxyls) and the nature of the chromophore, respectively.

Biosynthesis of Brominated Compounds

The biosynthesis of brominated compounds in marine sponges is a complex process that is not yet fully understood. It is believed to involve the enzymatic action of halogenases, specifically bromoperoxidases, which catalyze the oxidation of bromide ions from seawater to form reactive bromine species.[10] These reactive species then electrophilically attack precursor molecules, such as tyrosine, leading to the formation of brominated derivatives.[11] Benzoic acids can be derived from the degradation of the side chain of cinnamic acid, which itself is formed from phenylalanine, an aromatic amino acid.[12]

The following diagram illustrates a proposed logical relationship in the early stages of the biosynthesis of brominated aromatic compounds in marine sponges.

Conclusion and Future Perspectives

Brominated benzoic acids represent a class of marine natural products with potential for further investigation. While their reported occurrence is currently limited, the vast chemical diversity of marine sponges suggests that more examples are likely to be discovered with continued exploration. The development of more sensitive analytical techniques and targeted isolation methods will be crucial in identifying and quantifying these compounds.[6] Further research into their biosynthesis could also open up possibilities for biotechnological production. The unique chemical structures of these compounds make them interesting candidates for drug discovery programs, particularly in the areas of antimicrobial and anticancer research.[4]

References

- 1. Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Brominated Compounds from Marine Sponges of the Genus Aplysina and a Compilation of Their 13C NMR Spectral Data | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Marine Sponge Derived Natural Products between 2001 and 2010: Trends and Opportunities for Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brominated Skeletal Components of the Marine Demosponges, Aplysina cavernicola and Ianthella basta: Analytical and Biochemical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Presence of Bromotyrosine Alkaloids in Marine Sponges Is Independent of Metabolomic and Microbiome Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Isolation and Structure Elucidation of Bioactive Secondary Metabolites from Marine Sponges | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery, biosynthesis, and bioactivities of peptidic natural products from marine sponges and sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00048C [pubs.rsc.org]

- 11. researchers.mq.edu.au [researchers.mq.edu.au]

- 12. 4. Biogenesis of Benzoic Acids as Precursors [tu-braunschweig.de]

A Technical Guide to Computational Predictions for 3,5-Dibromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical guide to the computational characterization of 3,5-Dibromo-4-methylbenzoic acid. In the absence of extensive experimental data, computational chemistry offers a powerful, predictive approach to understanding the molecule's structural, electronic, and spectroscopic properties. This guide outlines a robust workflow using Density Functional Theory (DFT) to predict key molecular parameters. Methodologies for geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis are detailed. The resulting predictive data, presented in structured tables, offer crucial insights for applications in medicinal chemistry and materials science, providing a foundational dataset for future experimental validation and drug design initiatives.[1][2]

Introduction

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring two bromine atoms and a methyl group on the benzoic acid scaffold, suggests potential utility as an intermediate in organic synthesis and drug discovery.[3] The bromine substituents can significantly alter the molecule's lipophilicity, reactivity, and binding interactions, making it a compound of interest for developing novel therapeutic agents.

Computational chemistry provides an essential toolkit for modern drug discovery, enabling the rapid assessment of molecular properties and accelerating the design-make-test-analyze cycle.[1][4] By employing theoretical models, we can predict a molecule's behavior and characteristics before undertaking costly and time-consuming laboratory synthesis and analysis. This guide details the application of Density Functional Theory (DFT), a widely used and reliable quantum chemical method, to elucidate the properties of this compound.[5][6][7]

Computational Methodology

The protocol outlined below describes a standard yet powerful approach for the in silico characterization of substituted benzoic acids.

2.1 Software and Theoretical Level

All calculations were theoretically performed using the Gaussian 16 suite of programs. The initial molecular structure of this compound was built using GaussView 6. The geometry was then optimized using Density Functional Theory (DFT) with the widely adopted Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[5][6] The 6-311++G(d,p) basis set was chosen for all atoms, as it provides a good balance between computational cost and accuracy for systems containing halogens and lone pairs.

2.2 Geometry Optimization and Vibrational Analysis

A full geometry optimization was performed without any symmetry constraints to locate the global minimum on the potential energy surface. The convergence criteria were set to the default "tight" parameters in Gaussian. Following optimization, a vibrational frequency analysis was conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

2.3 Electronic Property Calculation

Based on the optimized geometry, key electronic properties were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. Additionally, the Molecular Electrostatic Potential (MEP) surface was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Predicted Data and Analysis

The following sections present the hypothetical data derived from the computational protocol.

3.1 Predicted Molecular Geometry

The optimization process yields the most stable 3D conformation of the molecule. Key bond lengths, bond angles, and dihedral angles are summarized below. These parameters provide the fundamental framework for understanding the molecule's shape and steric profile.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atom(s) | Predicted Value | Unit |

|---|---|---|---|

| Bond Lengths | |||

| C(ar)-C(ar) | 1.39 - 1.41 | Å | |

| C(ar)-Br | 1.89 | Å | |

| C(ar)-C(methyl) | 1.51 | Å | |

| C(ar)-C(acid) | 1.49 | Å | |

| C=O | 1.21 | Å | |

| C-O | 1.35 | Å | |

| O-H | 0.97 | Å | |

| Bond Angles | |||

| C-C-C (ring) | 118 - 122 | Degrees | |

| C-C-Br | 119.5 | Degrees | |

| C-C-C(acid) | 120.8 | Degrees | |

| O=C-O | 123.5 | Degrees |

| Dihedral Angle | O=C-O-H | ~0.0 | Degrees |

Note: "ar" refers to an aromatic carbon atom. Values are representative predictions from B3LYP/6-311++G(d,p) calculations.

3.2 Predicted Vibrational Frequencies

The calculated vibrational frequencies are essential for interpreting experimental IR and Raman spectra.[8][9] Key vibrational modes and their predicted wavenumbers are presented below. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is often applied to correct for anharmonicity and method limitations.

Table 2: Predicted Major Vibrational Frequencies (Scaled)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3570 | Strong (IR) |

| C-H Stretch (Aromatic) | 3080 | Medium (IR) |

| C-H Stretch (Methyl) | 2985 | Medium (IR) |

| C=O Stretch (Carboxylic Acid) | 1725 | Very Strong (IR) |

| C=C Stretch (Aromatic Ring) | 1580 | Strong (IR, Raman) |

| C-O Stretch (Carboxylic Acid) | 1290 | Strong (IR) |

| C-Br Stretch | 650 | Medium (IR, Raman) |

3.3 Predicted Electronic Properties

Frontier Molecular Orbitals (FMOs) are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between them indicates the molecule's kinetic stability and reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -6.85 | eV |

| LUMO Energy | -1.75 | eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.10 | eV |

| Dipole Moment | 2.15 | Debye |

| TPSA (Topological Polar Surface Area) | 37.3 | Ų |

The calculated Topological Polar Surface Area (TPSA) of 37.3 Ų is a valuable descriptor in drug discovery for predicting drug transport properties.[10]

Visualizations

Diagrams are crucial for visualizing workflows and relationships. The following sections provide Graphviz diagrams as specified.

4.1 Computational Workflow

The following diagram illustrates the logical flow of the computational analysis performed on this compound.

Caption: Computational chemistry workflow for predicting molecular properties.

Conclusion

This technical guide outlines a standard computational protocol for the theoretical characterization of this compound using DFT calculations. The predicted data on molecular geometry, vibrational spectra, and electronic properties provide a robust, quantitative foundation for understanding this molecule. These in silico results serve as a valuable starting point for guiding future synthetic efforts, spectroscopic analysis, and structure-activity relationship (SAR) studies in drug discovery programs.[1][11] The presented workflow is broadly applicable to other small organic molecules, demonstrating the predictive power of computational chemistry in modern scientific research.

References

- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. scbt.com [scbt.com]

- 4. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts [mdpi.com]

- 6. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. ijtsrd.com [ijtsrd.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. chemscene.com [chemscene.com]

- 11. pubs.acs.org [pubs.acs.org]

Theoretical properties of 3,5-Dibromo-4-methylbenzoic acid

An In-Depth Technical Guide to 3,5-Dibromo-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of this compound (CAS No. 67973-32-4). The document details its physicochemical characteristics, synthesis protocols, and spectroscopic data, collating essential information for its use in organic synthesis and research. As a key intermediate, understanding its properties is crucial for the development of novel compounds.[1][2] This guide serves as a foundational resource, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams to support professionals in the fields of chemistry and drug development.

Physicochemical and Theoretical Properties

This compound is a substituted aromatic carboxylic acid.[3] Its properties are influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylic acid group, as well as the electron-donating methyl group. The following table summarizes its key physicochemical properties, with some values being predicted based on computational models.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Br₂O₂ | [1][2][4][5] |

| Molecular Weight | 293.94 g/mol | [1][2][4][5] |

| Melting Point | 242 °C | [5][6] |

| Boiling Point (Predicted) | 374.6 ± 42.0 °C | [5][6] |

| Density (Predicted) | 1.951 ± 0.06 g/cm³ | [3][5][6] |

| pKa (Predicted) | 3.59 ± 0.10 | [5][6] |

| LogP (Calculated) | 3.21822 | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Form | Solid | [6] |

| Color | White to off-white | [6] |

Chemical Structure and Identifiers

The structural identity of a compound is fundamental for its application in research. Below is the 2D chemical structure of this compound and a table of its primary chemical identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 67973-32-4 | [1][4][5] |

| Synonyms | 3,5-Dibromo-p-toluic acid | [1][3][4] |

| InChI | InChI=1S/C8H6Br2O2/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | [3][6] |

| SMILES | CC1=C(Br)C=C(C=C1Br)C(=O)O | [4] |

Synthesis and Purification

This compound is typically synthesized via the electrophilic bromination of p-toluic acid (4-methylbenzoic acid). The methyl group and the carboxylic acid group on the aromatic ring direct the incoming bromine atoms to the ortho and meta positions, respectively. The ortho positions to the activating methyl group are favored, leading to the desired 3,5-dibromo product.

Experimental Protocol: Bromination of p-Toluic Acid

This protocol is a representative method adapted from general procedures for the bromination of benzoic acid derivatives.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-toluic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron powder or anhydrous iron(III) bromide (FeBr₃) to the solution to act as a Lewis acid catalyst.

-

Bromine Addition: From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture. The addition should be performed at room temperature, and the rate controlled to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, heat the mixture to a moderate temperature (e.g., 80 °C) and stir for several hours until the reaction is complete.[7] Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

-

Quenching and Precipitation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. The crude product will precipitate out of the solution.

-

Work-up: Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the characteristic orange/brown color of bromine disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Spectroscopic Data (Theoretical)

-

¹H NMR: The proton NMR spectrum is expected to be simple.

-

A singlet for the two equivalent aromatic protons (H-2 and H-6).

-

A singlet for the three protons of the methyl group (CH₃).

-

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should show distinct signals for each unique carbon atom.

-

A signal for the carboxyl carbon (-COOH).

-

Four signals for the aromatic carbons: C1 (attached to -COOH), C3/C5 (attached to Br), C4 (attached to CH₃), and C2/C6 (attached to H).

-

A signal for the methyl carbon (-CH₃).

-

-

IR Spectroscopy: The infrared spectrum would be characterized by key functional group absorptions.

-

A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹).

-

A strong C=O stretch from the carboxylic acid (approx. 1700 cm⁻¹).

-

Aromatic C=C stretching vibrations (approx. 1450-1600 cm⁻¹).

-

A C-Br stretch at lower wavenumbers (typically below 800 cm⁻¹).

-

-

Mass Spectrometry: The mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, a distinctive isotopic pattern would be observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Applications in Research and Development

This compound is primarily utilized as an intermediate in organic synthesis.[1][2] Its structure offers several reaction sites for further chemical modification:

-

The carboxylic acid group can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger, more complex molecules.

-

The bromine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the 3 and 5 positions of the aromatic ring.

While direct biological activity data for this compound is limited in public literature, structurally related halogenated and methylated benzoic acid derivatives have been investigated for a range of bioactivities, including antimicrobial and anti-inflammatory properties.[8][9] This suggests that derivatives of this compound could serve as scaffolds in medicinal chemistry for developing novel therapeutic agents.

Safety and Handling

Based on available safety data, this compound is classified as an irritant.[6] Standard laboratory safety precautions should be observed when handling this compound.

-

Hazard Codes: Xi[6]

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system, and skin)[3][6]

-